![molecular formula C18H20N4O4S B2379433 methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 460360-57-0](/img/structure/B2379433.png)
methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a purine core structure (a two-ring structure composed of nitrogen and carbon atoms). Attached to this core structure would be the additional functional groups: a methylbenzyl group and a thioacetate group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the thioacetate group might be susceptible to nucleophilic attack, and the purine core might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antitumor Activity
Methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate has been investigated for its potential antitumor activities. For instance, Sultani et al. (2017) synthesized a series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides, closely related to the specified compound, and evaluated their antitumor activity on breast cancer (MCF7) and leukemic cancer (K562) cell lines. These compounds showed significant potential in inhibiting cancer cell viability, suggesting their effectiveness in oncology applications (Sultani et al., 2017).
Neuroprotective and MAO-B Inhibitory Activities
Mitkov et al. (2022) researched the neuroprotective effects of compounds containing a structure similar to methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate. They found that some derivatives exhibited low neurotoxicity and high neuroprotection, including MAO-B inhibitory activity. This discovery highlights the potential of these compounds in neurological research and treatment (Mitkov et al., 2022).
Development of Polymer Model Compounds
The compound and its derivatives have been utilized in the development of polymer model compounds. Ninagawa et al. (1974, 1975) synthesized dimeric and trimeric compounds related to methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate. These studies contribute to the understanding of polymer chemistry and the development of new materials (Ninagawa et al., 1974); (Ninagawa et al., 1975).
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The interaction of the compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly established. Given the complex nature of biochemical interactions, the compound could potentially influence multiple pathways. Without specific research data, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
As the compound is part of a collection of rare and unique chemicals, its effects at the molecular and cellular level are subjects of ongoing research .
properties
IUPAC Name |
methyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-11-5-7-12(8-6-11)9-22-14-15(19-17(22)27-10-13(23)26-4)20(2)18(25)21(3)16(14)24/h5-8H,9-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATRZTVLHRLWRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)OC)N(C(=O)N(C3=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate |
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